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molecular formula C6H3ClF3N B1345723 2-Chloro-4-(trifluoromethyl)pyridine CAS No. 81565-18-6

2-Chloro-4-(trifluoromethyl)pyridine

Cat. No. B1345723
M. Wt: 181.54 g/mol
InChI Key: GBNPVXZNWBWNEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

A 250 mL round flask was charged with 2-chloro-4-(trifluoromethyl)pyridine (2.57 g, 14.16 mmol), rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (0.881 g, 1.42 mmol), Sodium tert-butoxide (1.633 g, 16.99 mmol), tert-butyl piperazine-1-carboxylate (2.64 g, 14.16 mmol) and a mixture of toluene (25 mL) and DMF (5 mL). The reaction mixture was degassed for 10 minutes with nitrogen, and then Tris(dibenzylideneacetone)dipalladium(0) (0.648 g, 0.71 mmol) was added. The reaction mixture was stirred at 105°C in an oil bath 12h. The solution was diluted with EtOAc and washed with saturated NaHCO3 solution, brine, dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The aqueous phase was evaporated and the residue was extracted with EtOAc (3X20mL), concentrated. The combined crude material was loaded on a 80g silica gel column and purified on a Teledyne Isco instrument, eluting with 0% to 25% ethyl acetate in heptane to provide tert-butyl 4-(4-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (2.164 g, 46.1 %) as a solid.
Quantity
0.017 mol
Type
reagent
Reaction Step One
Quantity
0.03 L
Type
solvent
Reaction Step Two
Quantity
0.0142 mol
Type
reactant
Reaction Step Three
Quantity
0.0142 mol
Type
reactant
Reaction Step Four

Identifiers

CUSTOM
993
reaction index
NAME
1.3.2 [N-arylation with Ar-X] Chloro Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.017 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.03 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.0142 mol
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CCNCC1
Step Four
Name
Quantity
0.0142 mol
Type
reactant
Smiles
C1=CN=C(C=C1C(F)(F)F)Cl
Step Five
Name
Quantity
0.00142 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Name
Quantity
0.000708 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)C(F)(F)F
Measurements
Type Value Analysis
YIELD 46.13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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